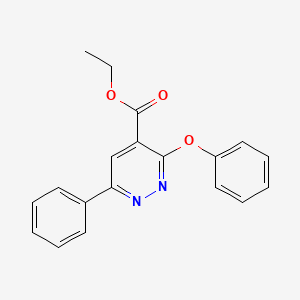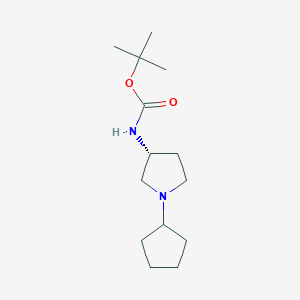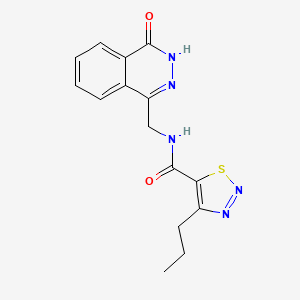![molecular formula C12H16N2O3S B2623441 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate CAS No. 1396802-38-2](/img/structure/B2623441.png)
1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-benzo[d]imidazole is a type of benzimidazole, which is a bicyclic compound composed of benzene and imidazole rings . Benzimidazoles are known for their broad range of chemical and biological properties and are used in the development of many drugs . Butane-1-sulfonate is a sulfonate ester derived from butane. Sulfonate esters are commonly used as leaving groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring with a methyl group attached to one of the nitrogen atoms . The butane-1-sulfonate part consists of a four-carbon chain with a sulfonate group attached to one end.Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions due to their amphoteric nature (i.e., they can act as both acids and bases) . Sulfonate esters are typically good leaving groups and can participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
While specific properties for “1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate” are not available, benzimidazoles are generally solid and highly soluble in water and other polar solvents .Wirkmechanismus
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate is not fully understood, but it is thought to involve the inhibition of calcium channels. Calcium channels play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, this compound may affect these processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including but not limited to:
1. Inhibition of cell proliferation: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
2. Neuroprotective effects: this compound has been found to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
3. Vasodilatory effects: this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. High potency: this compound is a potent compound that can be used at low concentrations, making it cost-effective.
2. Selectivity: this compound has been found to be selective for certain calcium channels, making it useful in studying specific cellular processes.
3. Stability: this compound is a stable compound that can be stored for extended periods without degradation.
Limitations:
1. Toxicity: this compound has been found to be toxic to some cell types, and caution should be taken when handling the compound.
2. Solubility: this compound has low solubility in water, which may limit its use in some experiments.
3. Specificity: this compound may not be selective for all calcium channels, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate, including but not limited to:
1. Development of new derivatives: The synthesis of new derivatives of this compound may lead to compounds with improved potency and selectivity.
2. Mechanistic studies: Further studies on the mechanism of action of this compound may lead to a better understanding of its biochemical and physiological effects.
3. Clinical trials: Clinical trials on the use of this compound in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases may lead to new therapeutic options.
4. Drug delivery: The development of new drug delivery systems for this compound may improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a sulfonate derivative of benzimidazole that has been widely used in scientific research. It has various biochemical and physiological effects, making it an important tool for researchers in different fields. The synthesis of this compound involves the reaction of 1-methyl-1H-benzo[d]imidazole with butane-1-sulfonyl chloride in the presence of a base. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate involves the reaction of 1-methyl-1H-benzo[d]imidazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting this compound compound is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate has been used in various scientific research applications, including but not limited to:
1. Cancer Research: this compound has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.
2. Neuroscience: this compound has been used to study the role of calcium channels in neurotransmitter release and synaptic transmission. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-5-yl) butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-4-7-18(15,16)17-10-5-6-12-11(8-10)13-9-14(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZIITJVSNEKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC1=CC2=C(C=C1)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)





![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)


